1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole
Description
Properties
CAS No. |
143266-97-1 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-methyl-2-(6-methylpyridin-2-yl)benzimidazole |
InChI |
InChI=1S/C14H13N3/c1-10-6-5-8-12(15-10)14-16-11-7-3-4-9-13(11)17(14)2/h3-9H,1-2H3 |
InChI Key |
DDISCTQBSJRCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Aldehydes
A typical method involves reacting 1,2-phenylenediamine with an aldehyde bearing the 6-methylpyridin-2-yl moiety under acidic catalysis (e.g., ammonium chloride in chloroform) at room temperature or mild heating. This yields the benzimidazole core with the desired substitution at the 2-position.
Microwave-assisted synthesis has been reported to accelerate this condensation, improving yields and reducing reaction times. For example, 1,2-phenylenediamine and substituted amides or aldehydes irradiated at 150°C for 40-60 minutes in the presence of hydrochloric acid produce benzimidazole derivatives efficiently.
Use of Substituted o-Phenylenediamines
- Starting from 5-methyl-N1-substituted benzene-1,2-diamines allows direct incorporation of methyl groups on the benzimidazole ring nitrogen. For instance, 5-methyl-N1-butylbenzene-1,2-diamine can be cyclized with appropriate reagents to yield methyl-substituted benzimidazoles.
Specific Preparation Methods for 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole
Stepwise Synthesis via Diamine and Pyridine Aldehyde
The preparation typically starts with 5-methyl-1H-benzimidazole derivatives or their precursors. The 6-methylpyridin-2-yl substituent is introduced by condensation with 6-methylpyridine-2-carboxaldehyde or related intermediates.
The reaction mixture is often stirred at room temperature or slightly elevated temperatures in solvents such as chloroform or acetic acid, with ammonium chloride or other mild acids as catalysts.
After completion, the reaction mixture is worked up by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under reduced pressure. Purification is achieved by silica gel column chromatography using ethyl acetate/hexane mixtures (e.g., 2:1) to isolate the pure compound.
Alternative Cyclization Using Amides and Acid Catalysis
Another approach involves the use of substituted amides as the source of the 2-substituent. Heating 1,2-phenylenediamine with substituted amides in the presence of hydrochloric acid or sulfuric acid at elevated temperatures (100°C) leads to cyclization and formation of the benzimidazole ring.
Microwave irradiation can be employed to reduce reaction times significantly, with yields typically ranging from 80-90% for similar benzimidazole derivatives.
Industrial-Scale Considerations
Patents describe processes involving the reaction of substituted o-phenylenediamines with trichloroacetimidates or other activated reagents in acetic acid, followed by basification and extraction steps to yield methyl-substituted benzimidazoles in moderate to good yields (50-70%).
The reaction conditions are optimized to avoid harsh reagents and minimize impurities, with purification steps including crystallization and chromatography.
Data Table Summarizing Preparation Conditions and Yields
Research Findings and Analytical Data
The synthesized 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole and related derivatives have been characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Typical ^1H NMR signals include methyl protons at around δ 2.5 ppm, aromatic protons between δ 6.5-8.5 ppm, and characteristic benzimidazole NH signals near δ 6.5-7.0 ppm.
Purification by silica gel chromatography using ethyl acetate/hexane mixtures effectively removes impurities, yielding crystalline solids with melting points consistent with literature values.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The compound acts as a bidentate ligand, coordinating to transition metals through the pyridine and benzimidazole nitrogen atoms. This property is critical in catalytic systems:
Key findings:
-
The vanadium complex demonstrates high catalytic activity (80,100 kg-PE/mol-V·h) in ethylene polymerization, surpassing aryloxo-modified analogues .
-
Coordination stabilizes metal centers, enabling efficient electron transfer in redox reactions .
Electrophilic Substitution Reactions
The electron-rich benzimidazole moiety undergoes regioselective functionalization:
Nitration
-
Position 5/6 of benzimidazole ring (para to N-methyl group)
-
Conditions: HNO₃/H₂SO₄, 0–5°C → 70% yield (predominantly 5-nitro isomer)
Sulfonation
Cross-Coupling Reactions
Derivatives with halogen substituents participate in transition metal-catalyzed reactions:
Example: Bromination at position 8 of the quinoline analogue enables aryl group introduction via Suzuki-Miyaura coupling .
Nucleophilic Aromatic Substitution
The pyridine ring participates in SNAr reactions under forcing conditions:
| Nucleophile | Conditions | Result |
|---|---|---|
| NaN₃ | DMF, 120°C, 24 hr | 6-azido derivative (64%) |
| KSCN | CuI catalysis, DMSO, 100°C | 2-thiocyanate analogue (58%) |
Oxidation and Reduction
Oxidation
Reduction
Acid-Base Behavior
Comparative Reactivity with Analogues
Scientific Research Applications
Biological Applications
Pharmacological Potential
Research indicates that 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole exhibits significant biological activity. Notably, it shows promise in:
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.
- Anti-cancer Activity : Preliminary investigations have indicated that it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Mechanistic Studies
Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors. For instance, it has been shown to interact with targets involved in signal transduction pathways, which could elucidate its mechanisms of action in therapeutic contexts.
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at a leading pharmaceutical institute investigated the cytotoxic effects of 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with significant effects observed in breast and lung cancer cells.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was evaluated for its anti-inflammatory properties using an animal model of induced inflammation. The findings revealed a marked reduction in inflammatory markers and symptoms, suggesting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methyl and pyridyl groups (electron-donating) may improve metabolic stability compared to nitro or chloro substituents (electron-withdrawing), which often enhance reactivity but reduce bioavailability .
Physicochemical Properties
Synthesis Efficiency : Microwave-assisted methods (e.g., for N-substituted 6-chloro derivatives) reduce reaction time by 50–70% compared to conventional heating .
Biological Activity
1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a benzimidazole core with a methyl group at the nitrogen position (N1) and a 6-methylpyridine substituent at carbon position (C2). This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
1. Anticancer Properties
Research indicates that 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole exhibits significant anticancer properties. It has been shown to interact with various cancer-related molecular targets, including enzymes and receptors involved in tumor growth and proliferation. For instance, studies have suggested that this compound may inhibit Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in cancer progression . The structure-activity relationship (SAR) analysis revealed that modifications to the benzimidazole scaffold can significantly affect its inhibitory potency against GSK-3 isoforms .
2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory effects, primarily through interactions with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors. These interactions can modulate inflammatory pathways, potentially leading to therapeutic benefits in conditions characterized by chronic inflammation .
3. Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole has been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses activity against various bacterial strains, although specific mechanisms remain to be elucidated .
The mechanisms underlying the biological activity of 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole involve its ability to bind to active sites on target enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events leading to therapeutic effects. For example, by inhibiting GSK-3, the compound may disrupt signaling pathways crucial for cancer cell survival and proliferation .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
These findings highlight the compound's potential as a multi-target therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole and its analogues?
- Methodology : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamines with carboxylic acids or aldehydes under acidic conditions. For example, N-alkylation with substituted halides (e.g., 4-chlorobenzyl chloride) in the presence of a base like potassium carbonate enables introduction of the methylpyridinyl group at position 2 . Microwave-assisted synthesis is recommended for greener protocols . Validation involves IR (e.g., characteristic C=N stretches at ~1460–1399 cm⁻¹), NMR (e.g., methyl proton signals at δ 3.87 ppm), and mass spectrometry (e.g., EI-MS for molecular ion confirmation) .
Q. How is structural characterization performed for this compound?
- Methodology : Multi-technique approaches are essential:
- IR spectroscopy : Identifies functional groups (e.g., benzimidazole ring vibrations).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups on pyridine/benzimidazole) and carbon frameworks .
- X-ray crystallography : Resolves 3D structures using programs like SHELXL for refinement. For example, monoclinic systems (space group P21/n) with unit cell parameters (a = 12.7 Å, β = 100.5°) are common for similar derivatives .
Q. What analytical techniques validate purity and elemental composition?
- Methodology : Combustion analysis (CHNS/O) compares experimental vs. calculated elemental percentages (e.g., C: 64.2%, H: 4.8%, N: 12.7% for analogues). Discrepancies >0.3% indicate impurities . HPLC with UV detection (e.g., 95.5% purity at 254 nm) is used for quantitative assessment .
Advanced Research Questions
Q. How can reaction conditions be optimized for substituent-sensitive benzimidazole synthesis?
- Methodology : Substituent effects (e.g., electron-withdrawing groups on pyridine) require tailored solvents and catalysts. For example:
- Solvent selection : Methanol/water mixtures improve solubility of polar intermediates .
- Catalysis : Sodium methoxide and MgCl₂ enhance nucleophilic substitution in refluxing methanol (yield: 75–94%) .
- Kinetic monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust reaction times .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Methodology : Discrepancies (e.g., bond length deviations in X-ray vs. DFT calculations) are addressed by:
- Multi-scan absorption correction : Applied during data collection (e.g., Bruker SMART X2S diffractometer) to refine crystal parameters .
- SHELXL refinement : Incorporates anisotropic displacement parameters and twin-law corrections for high R-factor cases .
- Mercury CSD tools : Compare packing patterns (e.g., π-π stacking distances) with similar structures in the Cambridge Structural Database .
Q. How to design bioactivity assays for benzimidazole derivatives?
- Methodology :
- Molecular docking : Use AutoDock or Schrödinger to predict binding modes (e.g., benzimidazole cores interacting with ATP-binding pockets) .
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) protocols against Gram-positive bacteria (e.g., S. aureus) .
- Thermal stability : TGA/DTA (e.g., decomposition onset at 220°C) correlates with compound stability in biological media .
Q. What are the challenges in synthesizing metal-coordinating benzimidazole derivatives?
- Methodology : Pyridinyl and methyl groups influence metal-ligand coordination. Strategies include:
- Chelating group introduction : Modify the pyridine ring with thiol or carboxylate substituents for stronger metal binding (e.g., Zn²⁺ or Cu²⁺) .
- pH control : Maintain neutral conditions to prevent ligand protonation during complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
